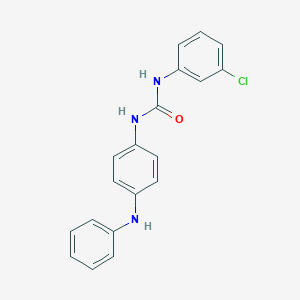![molecular formula C25H26N4O3S2 B319432 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B319432.png)
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl core linked to a sulfonyl phenyl group and a carbamothioyl moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This is followed by the introduction of the sulfonyl phenyl group through a sulfonation reaction. The final step involves the formation of the carbamothioyl linkage using a suitable thiourea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carbamothioyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets. The sulfonyl and carbamothioyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, which is the basis for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)benzamide
- N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)phenylacetamide
Uniqueness
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea stands out due to its biphenyl core, which provides additional stability and potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C25H26N4O3S2 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-28-15-17-29(18-16-28)34(31,32)23-13-11-22(12-14-23)26-25(33)27-24(30)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H2,26,27,30,33) |
Clé InChI |
WIPAPINPNZHXBZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[methyl(phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319349.png)

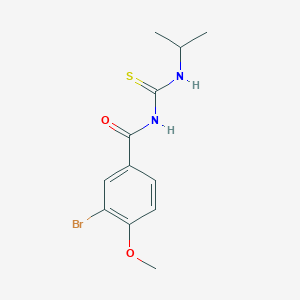
![3,4,5-trimethoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319355.png)
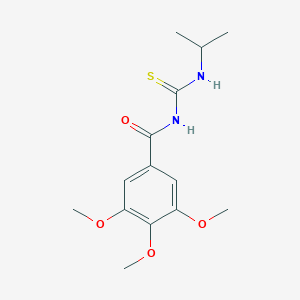
![3-methyl-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319359.png)
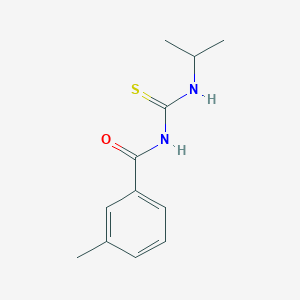
![3-iodo-4-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319361.png)
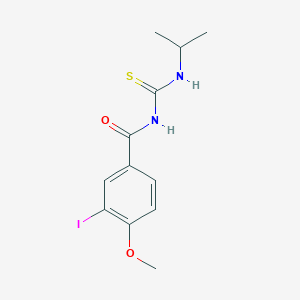
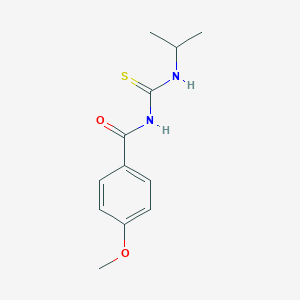
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methyl-N-phenylthiourea](/img/structure/B319369.png)
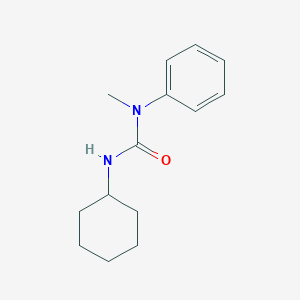
![Ethyl 4,5-dimethyl-2-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B319372.png)
